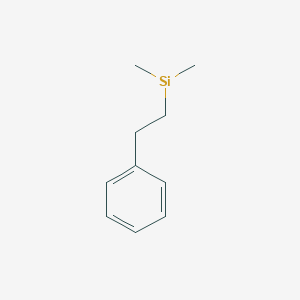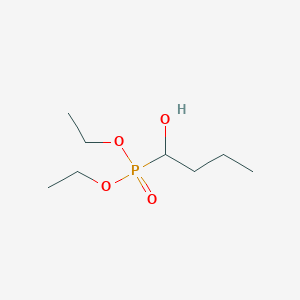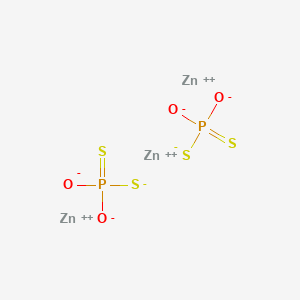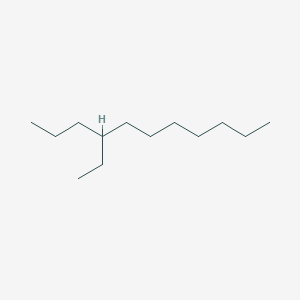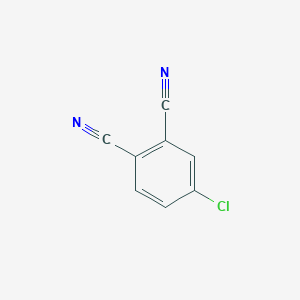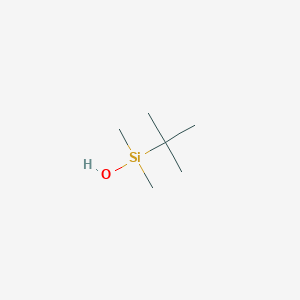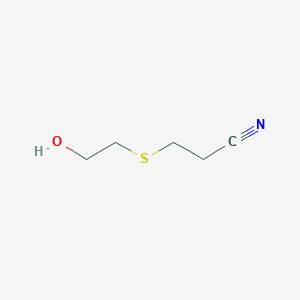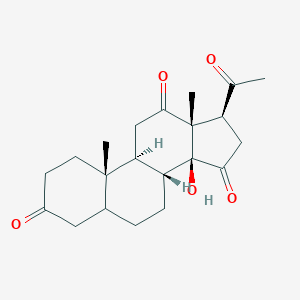
14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-, also known as 14-Hydroxy-PTX-3, is a natural product isolated from the roots of the plant Pentalinon andrieuxii. It belongs to the class of pregnane steroids and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 is not fully understood. However, it has been found to interact with various cellular targets, including the glucocorticoid receptor, the nuclear factor-kappaB pathway, and the mitogen-activated protein kinase pathway. These interactions lead to the modulation of gene expression and the regulation of cellular processes.
Biochemical and physiological effects:
This compoundTX-3 has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also induces apoptosis in cancer cells and has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. However, the low yield of the isolation process and the complexity of the synthesis method can be a limitation. Additionally, the mechanism of action of this compoundTX-3 is not fully understood, which can make it challenging to interpret the results of lab experiments.
Direcciones Futuras
There are several future directions for the study of 14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3. One direction is to further investigate its potential therapeutic applications, particularly in the fields of cancer and neurodegenerative diseases. Another direction is to elucidate its mechanism of action and identify its cellular targets. Additionally, the development of more efficient synthetic methods can increase the availability of this compoundTX-3 for research purposes.
Conclusion:
In conclusion, this compoundTX-3 is a natural product with potential therapeutic applications in various fields. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further research. However, the complexity of its synthesis method and the lack of understanding of its mechanism of action can be challenging. Future research should focus on elucidating its mechanism of action and identifying its cellular targets, as well as developing more efficient synthetic methods.
Métodos De Síntesis
14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 is a natural product that can be isolated from the roots of Pentalinon andrieuxii. However, the yield of the isolation process is low, and therefore, synthetic methods have been developed. The synthesis of this compoundTX-3 involves several steps, including the conversion of pregnenolone to 14beta-hydroxypregnenolone, which is then oxidized to form this compoundTX-3.
Aplicaciones Científicas De Investigación
14beta-Pregnane-3,12,15,20-tetrone, 14-hydroxy-TX-3 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Propiedades
Número CAS |
16396-79-5 |
|---|---|
Fórmula molecular |
C21H28O5 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(8R,9S,10S,13R,14S,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,12,15-trione |
InChI |
InChI=1S/C21H28O5/c1-11(22)15-9-18(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)16(14)10-17(24)20(15,21)3/h12,14-16,26H,4-10H2,1-3H3/t12?,14-,15-,16+,19+,20+,21-/m1/s1 |
Clave InChI |
DXTCOAKAGUSQTQ-SKSQFXBUSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC(=O)[C@]2([C@@]1(C(=O)C[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C)O |
SMILES |
CC(=O)C1CC(=O)C2(C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C)O |
SMILES canónico |
CC(=O)C1CC(=O)C2(C1(C(=O)CC3C2CCC4C3(CCC(=O)C4)C)C)O |
Sinónimos |
14β-Hydroxypregnane-3,12,15,20-tetrone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






